Imidazo[1,2-a]pyridin-7-amine dihydrochloride
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Overview
Description
Imidazo[1,2-a]pyridin-7-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine familyThe imidazo[1,2-a]pyridine scaffold is recognized for its structural versatility and ability to interact with various biological targets, making it a valuable component in drug discovery and development .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-7-amine dihydrochloride is a derivative of the imidazo[1,2-a]pyridine class of compounds . This class of compounds is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have been used as covalent anticancer agents , and have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It is known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization . This suggests that they may interact with their targets through covalent bonding .
Biochemical Pathways
This compound likely affects multiple biochemical pathways due to its broad range of applications in medicinal chemistry . The specific pathways affected would depend on the targets of the compound. For example, if the compound targets a protein involved in a specific signaling pathway, it could potentially disrupt or enhance that pathway.
Pharmacokinetics
For example, Q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The result of the action of this compound would depend on its specific targets and mode of action. Given its potential use as an anticancer agent , it may induce cell death or inhibit cell proliferation in cancer cells. In the context of tuberculosis treatment, it may inhibit the growth of MDR-TB and XDR-TB .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow chemistry and automated synthesis platforms to ensure high yield and purity. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyridin-7-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its ability to modulate biological pathways.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure but differs in functional groups and substitution patterns.
Imidazo[1,2-b]pyridazine: Another heterocyclic compound with similar biological activities but a different nitrogen atom arrangement.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Uniqueness: Imidazo[1,2-a]pyridin-7-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to target multiple biological pathways and its potential in treating drug-resistant infections make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-1-3-10-4-2-9-7(10)5-6;;/h1-5H,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOUJGAUYFSDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-25-2 |
Source
|
Record name | imidazo[1,2-a]pyridin-7-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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